2-Nitro-4-piperidin-3-ylphenol
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Overview
Description
2-Nitro-4-piperidin-3-ylphenol is a compound that features a nitro group, a piperidine ring, and a phenol group This compound is of interest due to its unique structure, which combines the properties of nitro compounds, piperidine derivatives, and phenolic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-hydroxyacetophenone to form 2-nitro-4-hydroxyacetophenone, which is then subjected to a Mannich reaction with formaldehyde and piperidine to yield 2-Nitro-4-piperidin-3-ylphenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-piperidin-3-ylphenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenolic group can be oxidized to a quinone derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
2-Nitro-4-piperidin-3-ylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-4-piperidin-3-ylphenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The phenolic group can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-piperidin-3-ylphenol: Unique due to the combination of nitro, piperidine, and phenolic groups.
2-Nitro-4-piperidin-3-ylbenzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
2-Nitro-4-piperidin-3-ylbenzene: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-nitro-4-piperidin-3-ylphenol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-3-8(6-10(11)13(15)16)9-2-1-5-12-7-9/h3-4,6,9,12,14H,1-2,5,7H2 |
InChI Key |
OLYTYHXZKRUJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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